

# Sacibertinib: A Technical Overview of Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Sacibertinib (formerly Hemay022) is an orally bioavailable, irreversible, dual tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR, ErbB1) and human epidermal growth factor receptor 2 (HER2, ErbB2). By covalently binding to these receptors, sacibertinib effectively blocks downstream signaling pathways that are crucial for cell growth, proliferation, and survival in certain cancer types. This technical guide provides a comprehensive overview of the current understanding of sacibertinib, including its mechanism of action, preclinical rationale (inferred from its target profile), and clinical data in its primary investigational indication: estrogen receptor-positive (ER+) and HER2-positive (HER2+) metastatic breast cancer. This document is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

#### Introduction

The ErbB family of receptor tyrosine kinases, particularly EGFR and HER2, are well-established drivers of oncogenesis in a variety of solid tumors.[1] Overexpression or activating mutations of these receptors lead to constitutive activation of downstream signaling cascades, promoting uncontrolled cell division and resistance to apoptosis.[1] **Sacibertinib** is a next-generation TKI designed to irreversibly inhibit both EGFR and HER2, offering a potential therapeutic advantage in tumors dependent on these pathways.



#### **Mechanism of Action**

**Sacibertinib** is a small molecule inhibitor that covalently binds to the kinase domain of both EGFR and HER2.[1] This irreversible binding prevents ATP from accessing the active site, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling pathways. The primary pathways implicated in EGFR and HER2 signaling are the RAS/RAF/MEK/ERK (MAPK) pathway, which is predominantly involved in cell proliferation, and the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and growth. By blocking these pathways, **sacibertinib** is designed to induce cell death and inhibit tumor growth in cancers that overexpress or have activating mutations in EGFR and/or HER2.[1]

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: EGFR/HER2 Signaling Pathway Inhibition by Sacibertinib.



## **Potential Therapeutic Applications**

The primary therapeutic application for **sacibertinib** currently under investigation is in metastatic breast cancer.

#### **ER+/HER2+ Metastatic Breast Cancer**

**Sacibertinib** has been evaluated in a Phase Ib clinical trial (NCT03308201) in combination with endocrine therapy for patients with ER+ and HER2+ metastatic breast cancer (MBC).[2][3] The rationale for this combination is to simultaneously target two key drivers of tumor growth in this patient population: the estrogen receptor and the HER2 receptor.

#### **Clinical Data**

The following data is from the Phase Ib dose-escalation and expansion study of **sacibertinib** in combination with endocrine therapies (exemestane, letrozole, or fulvestrant) in patients with ER+/HER2+ MBC.[2][3]

#### Efficacy in ER+/HER2+ Metastatic Breast Cancer

A total of 55 patients were enrolled in the safety analysis, with 51 patients evaluable for efficacy.[2] The study found that daily doses of 400 mg and 500 mg of **sacibertinib** showed greater efficacy.[3]

| Efficacy Endpoint                          | Overall (All Doses)              | 400 mg<br>Sacibertinib +<br>Exemestane (N=18) | 500 mg<br>Sacibertinib +<br>Exemestane (N=12) |
|--------------------------------------------|----------------------------------|-----------------------------------------------|-----------------------------------------------|
| Objective Response<br>Rate (ORR)           | 17.6% - 42.9%                    | 38.9% (7/18)                                  | 25.0% (3/12)                                  |
| Clinical Benefit Rate<br>(CBR)             | 42.3% - 69.7%                    | 66.7% (12/18)                                 | 50.0% (6/12)                                  |
| Disease Control Rate<br>(DCR)              | 63.0% - 86.8%                    | 72.2% (13/18)                                 | 100.0% (12/12)                                |
| Median Progression-<br>Free Survival (PFS) | 9.0 months (95% CI,<br>5.5–11.0) | 8.9 months                                    | 9.0 months                                    |



Data sourced from conference abstracts of the NCT03308201 study.[2][3][4]

## **Safety and Tolerability**

**Sacibertinib** in combination with endocrine therapy was generally well-tolerated.[2] Most treatment-emergent adverse events (TEAEs) were grade 1-2.[2]

| Adverse Event (Grade ≥3)          | Frequency |
|-----------------------------------|-----------|
| Diarrhea                          | 9.1%      |
| Leukopenia                        | 5.5%      |
| Neutropenia                       | 3.6%      |
| Abnormal Liver Function (Grade 4) | 1.8%      |
| Hydropericardium (Grade 4)        | 1.8%      |

Data sourced from conference abstracts of the NCT03308201 study.[3][4]

## **Experimental Protocols**

Detailed experimental protocols for **sacibertinib** are not publicly available. The following are representative protocols based on the nature of the compound and the clinical trial design.

#### Representative In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **sacibertinib** against EGFR and HER2 kinases.

#### Methodology:

- Recombinant human EGFR and HER2 kinase domains are used.
- A kinase assay buffer containing ATP and a suitable substrate peptide is prepared.
- Sacibertinib is serially diluted to a range of concentrations.
- The kinase, substrate, ATP, and **sacibertinib** are incubated together in a microplate.



- The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).
- The percentage of kinase activity inhibition is calculated for each concentration of **sacibertinib** relative to a vehicle control.
- The IC50 value is determined by fitting the data to a dose-response curve.

## Phase Ib Clinical Trial Protocol (NCT03308201) - Generalized Workflow

Objective: To assess the safety, tolerability, and preliminary efficacy of **sacibertinib** in combination with endocrine therapy in patients with ER+/HER2+ MBC.





Click to download full resolution via product page

Caption: Generalized workflow for the Phase Ib clinical trial of sacibertinib.



#### Key Inclusion Criteria:

- Histologically confirmed breast cancer.
- Metastatic or relapsed disease not amenable to curative treatment.
- ECOG performance status of 0-1.
- Adequate organ function (bone marrow, liver, and kidney).
- Signed informed consent.

#### **Future Directions**

The favorable safety profile and antitumor activity observed in the Phase Ib study of **sacibertinib** in combination with endocrine therapy support further investigation in randomized clinical trials for ER+/HER2+ metastatic breast cancer.[3] Future research may also explore the potential of **sacibertinib** in other HER2- or EGFR-driven malignancies, such as non-small cell lung cancer or gastric cancer, although no clinical data is currently available in these indications.

#### Conclusion

**Sacibertinib** is a promising dual inhibitor of EGFR and HER2 with demonstrated clinical activity and a manageable safety profile in combination with endocrine therapy for ER+/HER2+ metastatic breast cancer. As a targeted therapy, it represents a potentially valuable addition to the treatment landscape for this patient population. Further clinical development is warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. ClinicalTrials.gov [clinicaltrials.gov]



- 2. targetedonc.com [targetedonc.com]
- 3. mdpi.com [mdpi.com]
- 4. A Phase 2, Randomized, Open-label, Platform Study Using a Master Protocol to Evaluate Novel Immunotherapy Combinations as First-Line Treatment in Participants with Recurrent/Metastatic PD-L1 Positive Squamous Cell Carcinoma of the Head and Neck | Dana-Farber Cancer Institute [dana-farber.org]
- To cite this document: BenchChem. [Sacibertinib: A Technical Overview of Potential Therapeutic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830820#sacibertinib-potential-therapeutic-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com